2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-
Description
2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, is a substituted derivative of the 2-pyrrolidinone scaffold, a five-membered lactam ring. The compound features an acryloyl (1-oxo-2-propenyl) group attached to the nitrogen atom of the pyrrolidinone ring.
The 2-pyrrolidinone core is pharmacologically significant, as seen in drugs like piracetam (cognitive enhancer) and doxapram (respiratory stimulant) . The acryloyl group in 1-(1-oxo-2-propenyl)-2-pyrrolidinone may confer unique properties, such as increased electrophilicity for covalent interactions with biological targets or improved metabolic stability compared to non-acylated analogs.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-prop-2-enoylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2 |
InChI Key |
DGPVNNMFVYYVDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues of 2-Pyrrolidinone Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1-(1-Oxo-2-propenyl)-2-pyrrolidinone | 1-Acryloyl | C₇H₉NO₂ | 139.15 (calculated) | Electrophilic reactivity, potential bioactivity | [6, 12] |
| Piracetam | 1-(2-Oxo-pyrrolidin-1-yl)acetamide | C₆H₁₀N₂O₂ | 142.16 | Nootropic, anticonvulsant | [3] |
| 1-(2-Aminoethyl)-2-pyrrolidinone | 1-(2-Aminoethyl) | C₆H₁₂N₂O | 128.17 | Synthetic intermediate | [4] |
| 1-(3-Aminopropyl)-2-pyrrolidinone | 1-(3-Aminopropyl) | C₇H₁₄N₂O | 142.20 | Intermediate for pharmaceuticals | [7] |
| Oxotremorine | 1-(4-(1-Pyrrolidinyl)-2-butynyl) | C₁₀H₁₄N₂O | 178.23 | Muscarinic agonist, neurotoxin | [9] |
| 1-(2-Methoxyethyl)-2-pyrrolidinone | 1-(2-Methoxyethyl) | C₇H₁₃NO₂ | 143.18 | Solvent, polymer applications | [22] |
Pharmacological and Toxicological Profiles
Table 2: Comparative Pharmacological and Toxicological Data
| Compound Name | Biological Activity | Toxicity (LD₅₀ or TDLo) | Safety Profile | References |
|---|---|---|---|---|
| 1-(1-Oxo-2-propenyl)-2-pyrrolidinone | Not fully characterized; inferred reactivity from acryloyl group | No direct data | Likely irritant (based on acryloyl analogs) | [6, 12] |
| Piracetam | Cognitive enhancement, neuroprotection | LD₅₀ (oral, rat): >5,000 mg/kg | Low acute toxicity | [3] |
| Oxotremorine | Muscarinic receptor agonist | LD₅₀ (ip, mouse): 6,500 µg/kg | High toxicity; neurotoxic | [9] |
| 1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone | Anticholinergic activity | LD₅₀ (iv, mouse): >50 mg/kg | Moderate toxicity | [14] |
Key Findings :
- Electrophilic Reactivity: The acryloyl group in 1-(1-oxo-2-propenyl)-2-pyrrolidinone may enhance covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes), similar to α,β-unsaturated carbonyl compounds like acrylamide .
- Neuroactivity: Oxotremorine derivatives exhibit potent muscarinic effects but carry significant neurotoxicity risks, contrasting with safer 2-pyrrolidinone drugs like piracetam .
- Solubility and Applications: Methoxyethyl-substituted derivatives (e.g., 1-(2-methoxyethyl)-2-pyrrolidinone) prioritize industrial solvent applications due to their low toxicity and high boiling points (~251°C) .
Q & A
Q. What are the common synthetic routes for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via acylation of pyrrolidinone derivatives using acryloyl chloride or anhydride. Key steps include:
- Reagent Selection : Use of acryloyl chloride in inert solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent side reactions .
- Temperature Control : Reactions are conducted at 0–5°C to minimize polymerization of the acryloyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >90% purity.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: oral LD50 >50 mg/kg in mice) .
- Ventilation : Use fume hoods due to potential respiratory irritation (OSHA PEL: Not established; follow ALARA principles) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound?
Methodological Answer:
Q. Data Contradiction Analysis :
Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?
Methodological Answer:
- Docking Studies : Target GABA receptors or sodium channels using AutoDock Vina. Key residues for interaction: Arg/Lys in the channel pore .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict acryloyl group reactivity (e.g., electrophilicity index >2.0) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG < -8 kcal/mol suggests strong affinity) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Q. What strategies improve the compound’s stability in aqueous formulations for pharmacological studies?
Methodological Answer:
- pH Optimization : Stabilize at pH 6–7 (degradation <5% over 24h at 25°C) to prevent hydrolysis of the acryloyl group .
- Lyophilization : Prepare lyophilized powders with mannitol (5% w/v) for long-term storage (−80°C, stability >12 months) .
- Protect from Light : Use amber vials to prevent UV-induced polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
